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Compound of Interest

Compound Name: N3-D-Dap(Fmoc)-OH

Cat. No.: B2397050 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N3-D-Dap(Fmoc)-OH, chemically known as (R)-2-((((9H-fluoren-9-

yl)methoxy)carbonyl)amino)-3-azidopropanoic acid, is a non-proteinogenic amino acid

derivative of significant interest in peptide chemistry, drug discovery, and chemical biology. Its

unique structure, featuring a bioorthogonal azido group and a base-labile Fmoc protecting

group, makes it a versatile building block for the synthesis of modified peptides and

bioconjugates. The azido moiety serves as a chemical handle for various ligation chemistries,

most notably the Nobel Prize-winning "click chemistry," allowing for the site-specific introduction

of a wide range of functionalities, including fluorescent dyes, imaging agents, and drug

molecules. This technical guide provides a comprehensive overview of the physicochemical

properties of N3-D-Dap(Fmoc)-OH, along with relevant experimental protocols and its

applications in biochemical workflows.

Physicochemical Properties
The key physicochemical properties of N3-D-Dap(Fmoc)-OH are summarized in the table

below. These properties are crucial for its handling, storage, and application in chemical

synthesis.
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Property Value

Chemical Names

(R)-2-((((9H-fluoren-9-

yl)methoxy)carbonyl)amino)-3-azidopropanoic

acid, Fmoc-D-Dap(N3)-OH, Fmoc-D-Ala(N3)-

OH, 2-(R)-Fmoc-amino-3-azidopropionic acid

Molecular Formula C₁₈H₁₆N₄O₄

Molecular Weight 352.34 g/mol

CAS Number 1016163-79-3

Appearance White to off-white crystalline powder

Melting Point 118 - 124 °C

Optical Rotation [α]₂₀/D = +9 ± 2° (c=1 in DMF)

Purity ≥99% (by HPLC)

Solubility Soluble in DMF and other organic solvents.

Storage Conditions
Store at -20°C to 0-8°C, protected from light and

moisture.

Experimental Protocols
Detailed experimental protocols for the characterization of N3-D-Dap(Fmoc)-OH are not

extensively published. However, based on standard analytical techniques for similar

compounds, the following methodologies are recommended.

High-Performance Liquid Chromatography (HPLC) for
Purity Assessment
A reverse-phase HPLC method is typically employed to determine the purity of N3-D-
Dap(Fmoc)-OH.

Column: C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

Gradient: A linear gradient from 5% to 95% B over 15 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 220 nm and 254 nm.

Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of

acetonitrile and water.

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Structural Elucidation
¹H and ¹³C NMR are used to confirm the chemical structure of the compound.

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

¹H NMR: Expected signals would correspond to the protons of the fluorenyl group, the

methoxy group, the alpha- and beta-protons of the diaminopropionic acid backbone, and the

amide proton.

¹³C NMR: Expected signals would correspond to the carbons of the fluorenyl group, the

carbonyls of the Fmoc and carboxylic acid groups, and the carbons of the diaminopropionic

acid backbone.

Mass Spectrometry (MS) for Molecular Weight
Verification
Mass spectrometry is used to confirm the molecular weight of the compound.

Ionization Technique: Electrospray ionization (ESI) is commonly used.

Mode: Positive or negative ion mode.

Analysis: The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) is

determined and compared to the calculated molecular weight.
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Synthesis of N3-D-Dap(Fmoc)-OH
While a specific protocol for the D-isomer is not readily available, a common route involves a

two-step synthesis from a protected D-asparagine or D-serine derivative. A generalized

protocol adapted from the synthesis of the L-isomer is as follows:

Hofmann Rearrangement: Fmoc-D-Asn-OH is treated with a reagent like

[bis(trifluoroacetoxy)iodo]benzene in a mixture of DMF and water to induce a Hofmann

rearrangement, converting the amide side chain to a primary amine. This yields Fmoc-D-

diaminopropionic acid (Fmoc-D-Dap-OH).

Diazo Transfer: The resulting Fmoc-D-Dap-OH is then subjected to a diazo-transfer reaction.

This is typically carried out using a diazo-transfer reagent such as imidazole-1-sulfonyl azide

hydrochloride in the presence of a copper(II) sulfate catalyst and a base like potassium

carbonate in a biphasic solvent system (e.g., water, methanol, and dichloromethane). The

reaction selectively converts the side-chain primary amine to an azide.

Workup and Purification: The reaction mixture is worked up by phase separation, extraction,

and acidification to isolate the crude product. Purification is typically achieved by

crystallization or column chromatography.

Applications and Workflows
N3-D-Dap(Fmoc)-OH is a key component in several advanced biochemical and

pharmaceutical research applications.

Solid-Phase Peptide Synthesis (SPPS)
The primary application of N3-D-Dap(Fmoc)-OH is its incorporation into peptide sequences

using standard Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group is

removed with a mild base (e.g., piperidine) to allow for chain elongation, while the azide group

remains stable throughout the synthesis.
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Workflow for incorporating N3-D-Dap(Fmoc)-OH into a peptide via SPPS.

Click Chemistry: Bioorthogonal Ligation
The azide group of the incorporated N3-D-Dap residue allows for highly specific covalent

modification through "click" chemistry reactions. This enables the conjugation of various

molecules to the peptide.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide reacts with a terminal

alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction where the

azide reacts with a strained cyclooctyne (e.g., DBCO, BCN) to form a triazole. This is

particularly useful for applications in living systems where copper toxicity is a concern.
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Application of N3-D-Dap(Fmoc)-OH in click chemistry for peptide modification.

Conclusion
N3-D-Dap(Fmoc)-OH is a valuable and versatile chemical tool for researchers in peptide

chemistry and drug development. Its well-defined physicochemical properties and its utility as a

building block for introducing bioorthogonal handles into peptides make it indispensable for the

creation of sophisticated bioconjugates and therapeutic agents. The experimental protocols

and workflows described in this guide provide a framework for the effective use and

characterization of this important compound.

To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of
N3-D-Dap(Fmoc)-OH]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2397050#physicochemical-properties-of-n3-d-dap-
fmoc-oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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